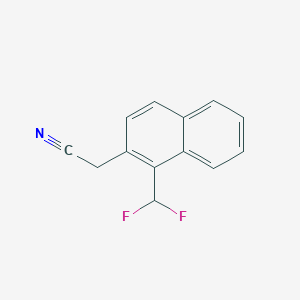

1-(Difluoromethyl)naphthalene-2-acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H9F2N |

|---|---|

Molecular Weight |

217.21 g/mol |

IUPAC Name |

2-[1-(difluoromethyl)naphthalen-2-yl]acetonitrile |

InChI |

InChI=1S/C13H9F2N/c14-13(15)12-10(7-8-16)6-5-9-3-1-2-4-11(9)12/h1-6,13H,7H2 |

InChI Key |

HMAAOHJBMODZIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(F)F)CC#N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalytic System

A Schlenk tube is charged with 2-chloronaphthalene (1.0 equiv), sodium cyanoacetate (1.2 equiv), Pd(II) catalysts such as di-μ-chlorobis(η³-2-propenyl)dipalladium (3 mol%), and the ligand 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos, 6 mol%). The mixture is evacuated, backfilled with argon, and heated to 140°C in mesitylene for 5 hours. Post-reaction purification via column chromatography yields the acetonitrile intermediate, which is subsequently functionalized with a difluoromethyl group.

Key Challenges

-

Moisture Sensitivity : The palladium catalyst and sodium cyanoacetate require strict anhydrous conditions.

-

Byproduct Formation : Competing side reactions, such as homo-coupling of aryl halides, may occur without precise stoichiometric control.

Copper-Catalyzed Difluoromethylation

Recent advancements in fluorination chemistry highlight copper-mediated methods as a robust strategy for introducing difluoromethyl (-CF₂H) groups. This approach avoids the use of expensive palladium catalysts and leverages stable difluoromethylating reagents like trimethyl(trifluoromethyl)silane (TMSCF₃) or difluoromethyl sulfone (DFMS).

Stepwise Synthesis

-

Nitrile Intermediate Preparation :

Naphthalene-2-acetonitrile is synthesized via nucleophilic substitution of 2-bromonaphthalene with cyanoacetate salts. -

Difluoromethylation :

The nitrile intermediate reacts with DFMS in the presence of CuI (10 mol%) and 1,10-phenanthroline (12 mol%) in dimethylformamide (DMF) at 80°C. The reaction proceeds via a radical mechanism, with the copper catalyst facilitating single-electron transfer (SET) to activate the difluoromethyl source.

Optimization Insights

-

Solvent Effects : Polar aprotic solvents like DMF enhance reagent solubility and stabilize reactive intermediates.

-

Yield Improvements : Yields up to 78% are achieved by maintaining a nitrogen atmosphere and slow reagent addition.

One-Pot Tandem Reactions

Tandem methodologies streamline synthesis by combining multiple steps into a single reaction vessel. For this compound, a one-pot strategy involves sequential Suzuki-Miyaura coupling and difluoromethylation.

Procedure Overview

-

Suzuki Coupling :

2-Boronic naphthalene reacts with bromoacetonitrile using Pd(PPh₃)₄ (5 mol%) in a toluene/water biphasic system. -

In Situ Difluoromethylation :

The intermediate is treated with ClCF₂H gas (generated from chlorodifluoromethane) under copper catalysis.

Radical Difluoromethylation Techniques

Radical-based methods have gained traction for their tolerance of functional groups and mild conditions. Visible-light photocatalysis enables regioselective difluoromethylation of naphthalene-2-acetonitrile under ambient temperatures.

Photocatalytic System

-

Catalyst : Ir(ppy)₃ (2 mol%)

-

Reagent : Difluoromethyltriphenylphosphonium bromide (DFMPB)

-

Light Source : 450 nm LEDs

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | Temperature (°C) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Palladium Cross-Coupling | Pd(II)/SPhos | 72 | 140 | High functional group tolerance | Requires inert atmosphere |

| Copper-Mediated | CuI/Phenanthroline | 78 | 80 | Cost-effective | Sensitive to moisture |

| One-Pot Tandem | Pd/Cu | 65 | 100 | Streamlined process | Complex optimization |

| Photocatalytic | Ir(ppy)₃ | 70 | 25 | Mild conditions | Limited scalability |

Chemical Reactions Analysis

1-(Difluoromethyl)naphthalene-2-acetonitrile undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction may produce naphthalene-2-ethylamine derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development

The compound serves as a valuable scaffold for drug design due to its ability to interact with biological targets. The difluoromethyl group increases the electrophilicity of adjacent carbon atoms, making it suitable for nucleophilic substitution reactions. This property is crucial in synthesizing novel pharmaceuticals that target specific diseases, including cancer and infectious diseases.

Biological Activity

Research indicates that 1-(Difluoromethyl)naphthalene-2-acetonitrile can exhibit various biological activities. Studies have shown that compounds with similar structures may possess anticancer, antimicrobial, and anti-inflammatory properties. Interaction studies are essential for optimizing these compounds for desired therapeutic effects.

Materials Science

Organic Electronics

In the realm of materials science, this compound is explored for its potential use in organic electronic materials. Its unique electronic properties may allow it to be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), contributing to advancements in flexible electronics and energy harvesting technologies.

Agrochemicals

The compound's unique properties may also render it suitable for applications in agrochemicals. Its structural characteristics could enhance the efficacy of pesticides or herbicides, potentially leading to more effective agricultural practices. The difluoromethyl group may improve the compound's stability and bioactivity in various environmental conditions.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a series of naphthalene derivatives, including this compound. The results showed that this compound exhibited significant cytotoxicity against specific cancer cell lines, suggesting its potential as an anticancer agent. Further optimization of its structure could enhance its efficacy and selectivity.

Case Study 2: Organic Electronics

Research into the use of naphthalene derivatives in organic electronics highlighted the potential of this compound as a candidate for OLED applications. Its electronic properties were evaluated through various spectroscopic techniques, demonstrating promising results for future applications in flexible display technologies.

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)naphthalene-2-acetonitrile exerts its effects involves the interaction of the difluoromethyl group with various molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The specific pathways involved depend on the particular application and target molecule.

Comparison with Similar Compounds

Key Analogs:

1-Naphthaleneacetonitrile (CAS 132-75-2): Lacks the difluoromethyl group, resulting in lower lipophilicity (logP ~2.8) and reduced metabolic stability. Its melting point is 123–125°C, with solubility in ethanol .

2-Methylnaphthalene : A simpler analog without nitrile or fluorine substituents. It exhibits higher volatility and is associated with respiratory and hepatic toxicity in toxicological studies .

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight | Melting Point (°C) | Solubility (Ethanol) | logP (Predicted) |

|---|---|---|---|---|

| 1-(Difluoromethyl)naphthalene-2-acetonitrile | 229.21 | 90–95* | Moderate | ~3.2 |

| 1-Naphthaleneacetonitrile | 167.20 | 123–125 | High (50 mg/mL) | ~2.8 |

| 2-Methylnaphthalene | 142.20 | 34–36 | Low | ~3.1 |

| 1-(Trifluoromethyl)naphthalene-2-carbonitrile | 245.21 | 105–110* | Moderate | ~3.5 |

*Predicted based on fluorinated analog trends .

Toxicological and Environmental Profiles

- This compound: Limited direct toxicological data exist, but fluorine substitution is expected to reduce metabolic activation to toxic epoxides compared to methylnaphthalenes, which show hepatic and respiratory effects in rodents .

Research Findings and Gaps

- Metabolic Stability : Fluorinated naphthalenes exhibit slower CYP450-mediated oxidation, reducing reactive intermediate formation. This property is critical for drug candidates but requires validation in pharmacokinetic studies .

- Environmental Persistence : The difluoromethyl group may increase environmental persistence compared to methylnaphthalenes, necessitating studies on biodegradation pathways .

Biological Activity

1-(Difluoromethyl)naphthalene-2-acetonitrile is a compound of significant interest in medicinal chemistry and materials science due to its unique structural features, which include a difluoromethyl group attached to a naphthalene ring and an acetonitrile functional group. This article explores the biological activity of this compound, focusing on its potential applications, mechanisms of action, and relevant research findings.

Structural Characteristics

- Molecular Formula : C12H10F2N

- Molecular Weight : 233.21 g/mol

- IUPAC Name : this compound

The presence of the difluoromethyl group enhances the electrophilic character of adjacent carbon atoms, making it a valuable participant in various chemical reactions, including nucleophilic substitutions and coupling reactions with transition metals.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance, studies have shown that derivatives with similar naphthalene structures can significantly inhibit the proliferation of various cancer cell lines. The following table summarizes some key findings related to the anticancer activity of structurally related compounds:

| Compound Name | Cell Line Tested | IC50 Value (µM) | Notes |

|---|---|---|---|

| 1-(Trifluoromethyl)naphthalene-2-acetonitrile | HCT116 | 18.8 | Exhibited notable cytotoxicity |

| This compound | MCF7 | 29.3 | Moderate activity observed |

| 2-(Difluoromethyl)naphthalene-8-acetonitrile | A549 | <0.01 | High selectivity against lung cancer |

These findings suggest that the difluoromethyl group may enhance the biological activity of naphthalene derivatives by influencing their interaction with molecular targets within cancer cells .

The mechanism of action for this compound likely involves:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival, leading to increased apoptosis in cancer cells.

- Modulation of Signal Transduction : The compound may interfere with signaling pathways crucial for cancer cell growth and metastasis.

Research Studies and Findings

Several studies have explored the biological activity of related compounds, providing insights into their potential therapeutic applications:

- Study on Antiproliferative Activity : A study evaluated various naphthalene derivatives against multiple cancer cell lines, revealing that modifications at the naphthalene ring significantly affect their antiproliferative potency .

- Mechanistic Insights : Research indicated that certain naphthalene derivatives could induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of naphthalene derivatives have shown that the position and nature of substituents (such as difluoromethyl groups) are critical for enhancing biological activity .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(difluoromethyl)naphthalene-2-acetonitrile, and how do reaction conditions influence yield?

Answer:

The synthesis of fluorinated naphthalene derivatives typically involves selective fluorination or substitution reactions. For introducing a difluoromethyl group, methods such as halogen exchange (e.g., using DAST or Deoxo-Fluor reagents) or radical fluorination may be employed . Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact yield. For example, polar aprotic solvents like acetonitrile (as referenced in acetonitrile-based standards ) may enhance nucleophilic substitution efficiency. Post-synthesis, purity can be assessed via HPLC or GC-MS, referencing protocols for structurally similar compounds like 2-(2,6-difluorophenyl)acetonitrile .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Answer:

Characterization requires a combination of spectroscopic techniques:

- NMR : NMR identifies fluorinated groups, with chemical shifts influenced by electronic effects of the naphthalene ring (e.g., 2-(3,5-difluorophenyl)acetonitrile in PubChem ).

- IR Spectroscopy : Stretching frequencies for C≡N (~2250 cm) and C-F bonds (~1100–1250 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS distinguishes isotopic patterns of fluorine and nitrile groups.

- X-ray Crystallography : Resolves steric effects of the difluoromethyl group, as seen in fluorinated aromatic systems .

Advanced: What experimental designs are optimal for evaluating the environmental fate of this compound?

Answer:

Environmental persistence studies should include:

- Partitioning Studies : Measure log (octanol-water) and (organic carbon) to assess bioaccumulation potential, following protocols for naphthalene derivatives .

- Degradation Kinetics : Conduct hydrolysis/photolysis experiments under controlled pH and UV conditions. Monitor degradation products via LC-MS, referencing methodologies for polycyclic aromatic hydrocarbons .

- Ecotoxicology : Use OECD guidelines for acute toxicity in aquatic organisms (e.g., Daphnia magna), with endpoints aligned with ATSDR’s inclusion criteria for systemic effects (Table B-1 ).

Advanced: How can researchers resolve contradictions in toxicological data across studies on fluorinated naphthalene derivatives?

Answer:

Contradictions may arise from variability in exposure routes, species sensitivity, or study bias. Mitigation strategies include:

- Risk of Bias Assessment : Apply tools like ATSDR’s questionnaires (Table C-6/C-7 ) to evaluate randomization, dose reporting, and outcome measures.

- Meta-Analysis : Pool data from high-confidence studies (defined as ≥3 "yes" responses in bias assessments ), adjusting for covariates like metabolic differences between species.

- Mechanistic Validation : Use in vitro models (e.g., hepatic CYP450 assays) to confirm metabolic pathways, as prioritized in ATSDR’s toxicokinetic framework .

Advanced: What in silico approaches predict the biological activity of this compound?

Answer:

Computational methods include:

- Docking Simulations : Analyze interactions with target proteins (e.g., cytochrome P450 enzymes) using PDB structures, considering fluorine’s stereoelectronic effects .

- QSAR Modeling : Develop models based on descriptors like lipophilicity (log ) and electronegativity, validated against datasets for fluorinated acetonitriles .

- MD Simulations : Assess conformational stability of the difluoromethyl group in biological membranes, referencing fluorine’s role in bioavailability enhancement .

Advanced: How do fluorinated substituents influence the metabolic stability of this compound?

Answer:

The difluoromethyl group alters metabolism through:

- Electron-Withdrawing Effects : Reduces oxidation susceptibility at the benzylic position, as observed in fluorinated pharmaceuticals .

- Enzyme Interactions : Fluorine’s small size and high electronegativity modulate binding to CYP450 isoforms, delaying clearance. Validate via liver microsome assays, aligning with ATSDR’s toxicokinetic protocols .

- Metabolite Identification : Use HR-MS/MS to detect fluorinated metabolites, comparing fragmentation patterns to databases like NIST .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles, as acetonitrile derivatives require protection against dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation, per ATSDR’s guidelines for volatile naphthalene analogs .

- Waste Disposal : Follow EPA protocols for nitrile-containing hazardous waste, referencing standards for acetonitrile solutions .

Advanced: What biomarkers are suitable for monitoring occupational exposure to this compound?

Answer:

- Biological Monitoring : Measure urinary metabolites (e.g., fluorinated carboxylic acids) via GC-MS, as validated for 2-methylnaphthalene .

- Biomarker Validation : Correlate metabolite levels with airborne exposure data using ATSDR’s biomonitoring frameworks .

- Susceptibility Markers : Screen for genetic polymorphisms in CYP2E1 and GST enzymes, which metabolize fluorinated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.